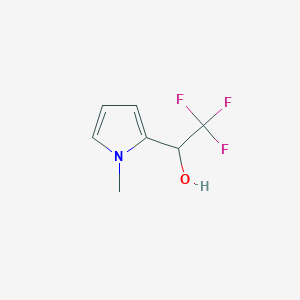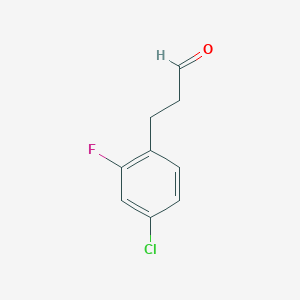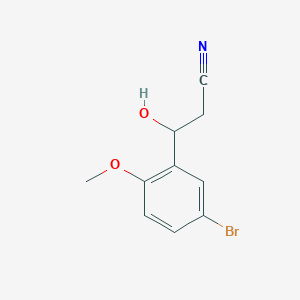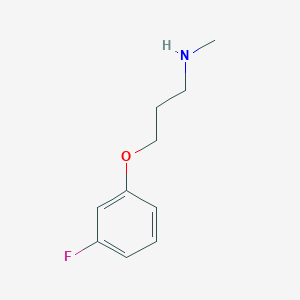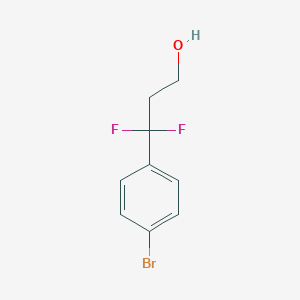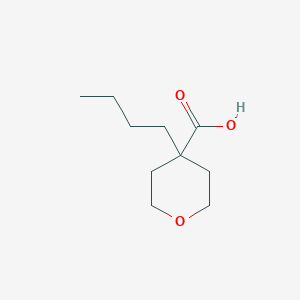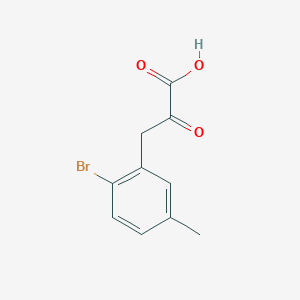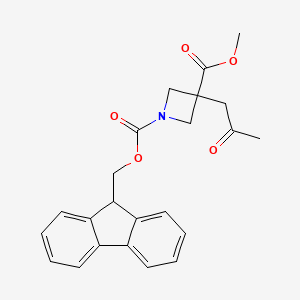
1-(9H-fluoren-9-yl)methyl3-methyl3-(2-oxopropyl)azetidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is a complex organic compound that features a fluorenylmethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate typically involves multi-step reactions. One common method includes the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol under an inert atmosphere . This is followed by the addition of N-ethyl-N,N-diisopropylamine in dichloromethane and N,N-dimethyl-formamide at 20°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein folding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors that play key roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate
Uniqueness
1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 3-O-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C23H23NO5/c1-15(25)11-23(21(26)28-2)13-24(14-23)22(27)29-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-14H2,1-2H3 |
InChI Key |
VTIXHRBUGDUPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


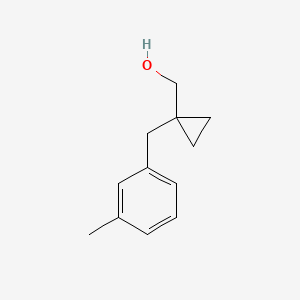

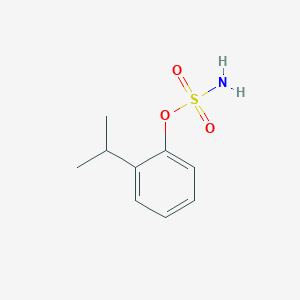
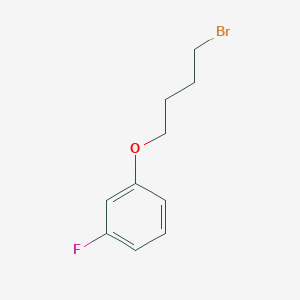
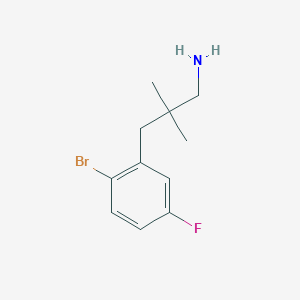
![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
